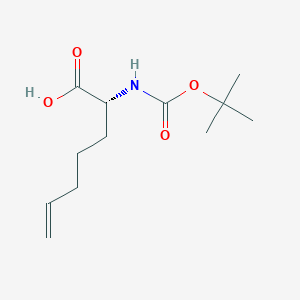

(2R)-Boc-2-amino-6-heptenoic acid

Description

Significance of Unnatural Amino Acids in Contemporary Organic Synthesis

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common protein-forming amino acids found in nature. nih.gov Their importance in modern organic synthesis is vast and multifaceted. They are integral to chemical biology, biochemistry, and medicine, offering a way to create novel analogs of naturally occurring molecules. mcgill.ca The introduction of UAAs can confer increased potency and unique conformations to peptide-based pharmaceuticals. mcgill.ca

These synthetic building blocks have diverse side chains and stereochemical properties, which are leveraged in various fields, including medicine and chiral synthesis. nih.gov For instance, the functional groups carried by UAAs, such as alkenyl groups, allow for complex modification reactions. nih.gov Furthermore, UAAs can enhance the physical and chemical properties of proteins, such as their stability, and can even be used to create enzymes with improved catalytic activity. nih.gov In the realm of asymmetric synthesis, certain unnatural amino acids can act as effective catalysts, replacing the need for metal catalysts in some reactions. nih.gov

Role of N-Protected Amino Acids as Chiral Building Blocks

The use of amino acids as chiral building blocks is a cornerstone of modern organic synthesis. nih.govresearchgate.net Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many drugs. N-protected amino acids are particularly valuable in this regard. The protecting group on the nitrogen atom is crucial because the unprotected forms, α-amino aldehydes, are often not configurationally stable. nih.gov

The tert-butyloxycarbonyl (Boc) group is a common N-protecting group used in peptide synthesis. nih.govnih.gov It offers stability under certain conditions and can be removed when needed, making it advantageous for constructing complex molecules like hydrophobic peptides. nih.gov The choice of the protecting group can significantly influence the outcome of a synthesis, affecting the efficiency and stereoselectivity of reactions. wuxiapptec.com These protected amino acids serve as versatile starting materials for creating a wide array of nitrogen-containing compounds. nih.gov

Overview of (2R)-Boc-2-amino-6-heptenoic acid's Research Landscape

This compound is a specific chiral building block that finds its primary application in the synthesis of complex macrocyclic molecules. Its structure, featuring a Boc-protected amine at the chiral center and a terminal double bond, makes it particularly well-suited for specific, powerful chemical reactions.

The most significant application of analogs of this compound is in the construction of macrocyclic inhibitors for the Hepatitis C Virus (HCV) NS3/NS4A protease. mcgill.ca Although research often highlights the (S)-enantiomer, the principles of synthesis are directly applicable. The terminal alkene functionality is critical for a reaction known as ring-closing metathesis (RCM), which is a key step in forming the large ring structure characteristic of these inhibitors. mcgill.caresearchgate.net

In the synthesis of these antiviral agents, a peptide-like chain is first assembled. This chain incorporates an unnatural amino acid like Boc-amino-heptenoic acid. The terminal double bond on this amino acid and another alkene on a different part of the molecule are then joined together using a special catalyst, closing the chain into a macrocycle. mcgill.ca This macrocyclic structure is designed to fit precisely into the active site of the viral protease, blocking its function and inhibiting viral replication. researchgate.netresearchgate.net

The synthesis of these complex molecules is a multi-step process, and building blocks like this compound are introduced as key fragments of the final structure. mcgill.ca Patents related to HCV inhibitors describe the use of similar Boc-protected amino acids with terminal double bonds as essential intermediates. google.com

Compound Information

Below is a table of the chemical compounds mentioned in this article.

| Compound Name |

| This compound |

| (S)-2-(Boc-amino)non-8-enoic acid |

| BILN 2061 |

| α-amino aldehydes |

Interactive Data Table: Properties of this compound

This table summarizes key identifiers and properties of the title compound.

| Property | Value |

| CAS Number | 1150697-96-3 |

| Molecular Formula | C12H21NO4 |

| Protecting Group | Boc (tert-butyloxycarbonyl) |

| Key Functional Groups | Carboxylic acid, Amine (protected), Alkene |

| Chirality | (2R) |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKPUPUWFHDYRR-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r Boc 2 Amino 6 Heptenoic Acid

Chemoenzymatic and Asymmetric Approaches to Chiral α-Amino Acids

The stereoselective synthesis of α-amino acids is of great importance for creating optically active pharmaceuticals and natural products. nih.gov Besides enzymatic methods, a wide array of chiral reagents, catalysts, and auxiliaries are available for producing amino acids. nih.gov Asymmetric reactions that use catalytic amounts of chiral molecules offer efficient pathways to generate optically active proteinogenic and non-proteinogenic amino acids. nih.gov

Chemoenzymatic strategies are particularly powerful as they combine the high selectivity of enzymes with the versatility of chemical reactions. nih.gov This approach often circumvents the need for chiral auxiliaries, protecting groups, or costly and rare metal-based ligands that are common in purely chemical synthetic methods. nih.gov

Chiral Pool Synthesis Strategies for 2-Aminoheptenoic Acid Derivatives

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org Amino acids, sugars, and terpenes are common contributors to this "chiral pool." wikipedia.orgnih.gov This approach is efficient because it provides a pre-existing carbon skeleton with established chirality, which is often preserved throughout the synthetic sequence. wikipedia.orgunivie.ac.at

For the synthesis of 2-aminoheptenoic acid derivatives, proteinogenic α-amino acids serve as excellent starting points. univie.ac.atresearchgate.net The amino and carboxylic acid groups of these starting materials can be selectively modified. univie.ac.at While the C-N bond is typically maintained, the carboxylic acid can be converted into various other functional groups like alcohols, aldehydes, or olefins, allowing for chain elongation and the formation of diverse structures. univie.ac.at For instance, a common strategy involves the conversion of a readily available chiral amino acid, such as L-lysine, which possesses a six-carbon backbone, and modifying its side chain to introduce the desired heptenoic acid functionality. lookchem.comresearchgate.net

Table 1: Examples of Chiral Pool Starting Materials

| Starting Material | Class | Key Features |

|---|---|---|

| L-Lysine | Amino Acid | Provides a six-carbon backbone with a primary amine. lookchem.comresearchgate.net |

| D-(+)-Proline | Amino Acid | Used for creating complex cyclic structures. researchgate.net |

| L-Aspartic Acid | Amino Acid | A versatile starting material for various derivatives. researchgate.net |

| (-)-Pantolactone | Sugar Derivative | Used in the synthesis of complex natural products. wikipedia.org |

Diastereoselective and Enantioselective Alkylation Methods

Asymmetric alkylation of glycine (B1666218) or other amino acid enolate synthons is a powerful method for preparing a wide range of α-amino acids. These methods often employ chiral auxiliaries or phase-transfer catalysts to control the stereochemistry of the newly formed stereocenter.

One common approach involves the use of homochiral glycine enolate synthons, which can be alkylated with high stereoselectivity. acs.org Another effective strategy is the use of chiral phase-transfer catalysis for the alkylation of aldimine Schiff bases of amino acid tert-butyl esters. organic-chemistry.org This method allows for the synthesis of a variety of α,α-dialkyl-α-amino acids with high enantioselectivity. organic-chemistry.org The development of C2-symmetric chiral quaternary ammonium (B1175870) salts as catalysts has been particularly successful in this area. organic-chemistry.org

Recent advancements have also focused on the direct enantioselective allylic alkylation of α-amino esters to produce quaternary glutamates. acs.org This has been achieved through the strategic design of centrally chiral pyridoxal (B1214274) catalysts. acs.org Furthermore, visible light-driven pyridoxal radical biocatalysis has emerged as a promising method for the stereoselective synthesis of valuable non-canonical amino acids. nih.gov

Catalytic Asymmetric Transformations and Stereochemical Control

Catalytic asymmetric synthesis represents a highly efficient approach to chiral molecules, as only a small amount of a chiral catalyst is needed to produce a large quantity of an enantiomerically enriched product. researchgate.net A variety of catalytic systems have been developed for the synthesis of α-amino acids, including those based on transition metals and organocatalysts. nih.govfrontiersin.org

Chiral aldehyde catalysis, for example, provides excellent catalytic activation and stereoselective control in the asymmetric reactions of N-unprotected amino acid esters. frontiersin.orgfrontiersin.org Catalysts derived from chiral BINOL aldehydes have proven to be particularly effective. frontiersin.orgfrontiersin.org Additionally, pyridoxal-dependent catalysis is another important tool in this field, although further improvements in stereoselectivity are still being pursued. frontiersin.orgfrontiersin.org

Enzymatic methods are also at the forefront of catalytic asymmetric transformations for amino acid synthesis. rsc.orgresearchgate.net Key enzymatic strategies include:

Asymmetric reductive amination of keto acids rsc.orgresearchgate.net

Asymmetric transfer of an amino group to keto acids rsc.orgresearchgate.net

Enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids rsc.orgresearchgate.net

Aldol condensation of an amino acid with an aldehyde rsc.orgresearchgate.net

These biocatalytic approaches leverage the high chemo- and stereoselectivity of enzymes to produce optically pure amino acids. nih.govrsc.org

Total Synthesis and Fragment-Based Assembly of (2R)-Boc-2-amino-6-heptenoic acid

The total synthesis of this compound involves the strategic assembly of molecular fragments and the careful use of protecting groups to achieve the desired final product with the correct stereochemistry.

Olefination Reactions in Carbon Chain Elongation

Carbon chain elongation is a critical step in the synthesis of this compound, which features a seven-carbon chain. Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction, are powerful tools for this purpose. These reactions allow for the formation of carbon-carbon double bonds, which can then be further modified if necessary.

In a typical synthetic route, a shorter chiral precursor, often derived from the chiral pool, is elongated via an olefination reaction. For example, a chiral aldehyde can be reacted with a suitable phosphorus ylide to extend the carbon chain and introduce the terminal double bond found in 6-heptenoic acid. Nature itself employs four primary methods for carbon chain elongation in the biosynthesis of molecules like 2-ketoacids and fatty acids. nih.gov Synthetic pathways can be engineered to mimic these natural processes, sometimes using a recursive "+1" metabolic pathway to extend the carbon chain of 2-ketoacids. nih.gov

Protecting Group Strategies in the Synthesis of N-Boc-Amino Acids

Protecting groups are essential in the synthesis of complex molecules like N-Boc-amino acids to prevent unwanted side reactions. chemistrysteps.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino functionality in amino acids. organic-chemistry.org

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgresearchgate.net This group is stable under a wide range of conditions, including exposure to most nucleophiles and bases, which allows for selective modifications at other parts of the molecule. organic-chemistry.org This stability makes it compatible with other protecting groups, such as the base-labile Fmoc group, in orthogonal protection strategies. organic-chemistry.org

The removal of the Boc group is generally achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) to release the free amine, isobutylene, and carbon dioxide. chemistrysteps.com

Table 2: Common Reagents for Boc-Protection and Deprotection

| Process | Reagent | Conditions |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Aqueous or anhydrous, with a base. organic-chemistry.orgresearchgate.net |

| Boc₂O with iodine catalyst | Solvent-free, ambient temperature. organic-chemistry.org | |

| Boc₂O in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP acts as both solvent and catalyst. organic-chemistry.org | |

| Deprotection | Trifluoroacetic acid (TFA) | Anhydrous acidic conditions. chemistrysteps.comorganic-chemistry.org |

| HCl in an organic solvent (e.g., dioxane) | Commonly used in solid-phase synthesis. |

Optimization of Reaction Conditions for Stereochemical Purity

The stereochemical outcome of the synthesis of this compound is intricately linked to a multitude of reaction parameters. Achieving high diastereoselectivity and enantioselectivity necessitates a meticulous optimization of these conditions. Key factors that are typically scrutinized include the choice of the chiral catalyst or auxiliary, the solvent, the reaction temperature, and the nature of the protecting groups. Research in the asymmetric synthesis of analogous α-allyl amino acids provides a strong framework for understanding the influential parameters.

Influence of Chiral Catalysts and Ligands:

The use of chiral catalysts is a hallmark of modern asymmetric synthesis. In the context of preparing this compound, phase-transfer catalysts (PTCs) and chiral ligands for metal-catalyzed reactions have shown considerable promise. Cinchona alkaloid-derived thioureas, for instance, have been successfully employed in the highly enantio- and diastereoselective Mannich reactions of glycine Schiff bases with N-Boc-protected imines, which is a related transformation. nih.gov The catalyst's structure, particularly the nature of the substituents on the cinchona alkaloid core, directly influences the stereochemical course of the reaction by creating a specific chiral environment around the reacting species.

For the allylation of glycine derivatives, chiral squaramide catalysts have also emerged as powerful tools. These hydrogen-bond donor catalysts can effectively control the facial selectivity of the nucleophilic attack of an allyl source on an electrophilic glycine equivalent.

A representative study on the asymmetric allylation of a Boc-protected glycine ester using different chiral ligands could yield data similar to that presented in Table 1.

| Entry | Chiral Ligand | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of (R)-isomer |

|---|---|---|---|---|

| 1 | Ligand A (Cinchona-based) | 85 | 90:10 | 92 |

| 2 | Ligand B (Squaramide-based) | 92 | 85:15 | 95 |

| 3 | Ligand C (BINOL-derived) | 78 | 95:5 | 88 |

| 4 | Ligand D (TADDOL-derived) | 75 | 80:20 | 85 |

This table presents hypothetical data based on typical results found in the literature for analogous reactions to illustrate the impact of chiral ligands.

Impact of Solvent and Temperature:

The choice of solvent can have a profound impact on both the reaction rate and the stereoselectivity. Solvents can influence the conformation of the catalyst-substrate complex and the transition state energies. In some cases, a "solvent induced enhancement of enantiomeric excess" has been observed, where strongly Lewis basic solvents can promote a specific catalyst conformation that leads to higher stereoselectivity. acs.org For the synthesis of this compound, a screening of solvents with varying polarities and coordinating abilities is crucial.

Reaction temperature is another critical parameter. Lowering the temperature generally enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. Therefore, a careful balance must be struck to achieve both high stereochemical purity and practical reaction times.

The following table illustrates the typical effect of solvent and temperature on the stereochemical outcome of a chiral-catalyst-mediated allylation.

| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Toluene | 25 | 90 | 85 |

| 2 | Toluene | 0 | 88 | 92 |

| 3 | Toluene | -20 | 85 | 96 |

| 4 | Dichloromethane | 0 | 91 | 90 |

| 5 | Tetrahydrofuran | 0 | 82 | 88 |

This table presents hypothetical data based on typical results found in the literature for analogous reactions to illustrate the impact of solvent and temperature.

Detailed Research Findings:

Recent research has focused on the development of highly efficient and stereoselective methods for the synthesis of α-allyl amino acids. For instance, the palladium-catalyzed allylic alkylation of a chiral glycine-based nickel complex has been shown to produce multisubstituted allylic amino acid derivatives with high levels of enantioselectivity and diastereoselectivity. Synergistic palladium/copper catalysis has also been developed for the asymmetric allylic alkylation of vinylethylene carbonates with aldimine esters, providing access to α-quaternary (Z)-trisubstituted allylic amino acids.

Furthermore, the diastereoselective addition of allyl reagents to N-monoprotected and N,N-diprotected L-alaninals has been studied, revealing a significant influence of the N-protecting groups on the stereochemical outcome. researchgate.net This highlights the importance of the Boc group in directing the stereoselectivity in the synthesis of the target compound. The bulky nature of the Boc protecting group can create a biased steric environment, favoring the approach of the allyl nucleophile from a specific face of the electrophile.

Strategic Applications of 2r Boc 2 Amino 6 Heptenoic Acid in Complex Molecule Synthesis

Utility as a Precursor for Diverse Unnatural Amino Acid Scaffolds

Unnatural amino acids (UAAs) are indispensable tools in chemical biology and drug discovery, enabling the creation of novel peptides and proteins with enhanced properties. (2R)-Boc-2-amino-6-heptenoic acid serves as an excellent starting material for generating a variety of complex UAA scaffolds through strategic modification of its terminal alkene.

The terminal alkene of this compound is amenable to a range of addition reactions, allowing for the introduction of branching and new functional groups along the aliphatic side chain. While animals cannot synthesize branched-chain amino acids (BCAAs) de novo, chemical methods can be employed to create novel BCAA structures for various research applications. acs.org The alkene moiety of the title compound can undergo reactions such as hydroamination, hydroboration-oxidation, or radical additions to install new substituents at the terminus of the side chain.

For instance, a photoredox-catalyzed aminocarboxylation could theoretically be applied to the terminal alkene, which would introduce both an amino group and a carboxyl group, transforming the linear side chain into a complex, branched structure bearing multiple functional groups. researchgate.net Similarly, copper-catalyzed anti-Markovnikov hydroamination of the terminal alkene could install a tertiary amine, yielding a branched, amine-containing amino acid derivative. ajchem-a.com These transformations highlight the potential to convert a simple linear alkene side chain into more complex, branched structures that are of interest in medicinal chemistry.

Table 1: Potential Reactions for Modifying the Terminal Alkene

| Reaction Type | Reagents/Catalyst (Example) | Resulting Functional Group | Reference |

| Hydroamination | Photoredox Catalyst, Amine Source | Branched Amine | researchgate.net |

| Aminocarboxylation | Photoredox Catalyst, CO2, Amine | Branched Amino Acid | researchgate.net |

| Hydroboration/Oxidation | BH3, H2O2, NaOH | Terminal Alcohol | |

| Thiol-ene Radical Addition | Thiol, Photoinitiator | Terminal Thioether | nih.gov |

The combination of an amine (once deprotected) and a terminal alkene within the same molecule makes this compound an ideal precursor for the synthesis of cyclic amino acid derivatives, particularly those containing a piperidine (B6355638) ring. Piperidine scaffolds are prevalent in numerous natural products and pharmaceuticals. whiterose.ac.uk

Intramolecular cyclization reactions can be employed to form the heterocyclic ring. For example, an acid-mediated intramolecular hydroamination/cyclization cascade could be initiated on the alkene, leading directly to the formation of a 2-substituted piperidine ring system. nih.gov Other strategies include electrophile-mediated cyclizations, where the alkene attacks an internal, transiently formed iminium ion, a common method for constructing aza-heterocycles. nih.gov The use of amino acids as chiral pool starting materials ensures that the resulting cyclic products are formed with high enantioselectivity, a critical aspect for biological applications. nih.govnumberanalytics.com Such cyclizations effectively transform the flexible aliphatic side chain into a rigid, cyclic structure, a valuable modification in the design of conformationally constrained peptides.

Integration into Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The unique structure of this compound makes it a powerful tool in this field, particularly for creating cyclic and conformationally defined structures.

One of the most powerful applications of this compound is in the synthesis of "stapled" peptides via ring-closing metathesis (RCM). In this strategy, two olefin-bearing amino acid residues are incorporated into a peptide sequence. The terminal alkenes of their side chains are then covalently linked using a ruthenium-based catalyst, such as a Grubbs catalyst, to form a macrocycle. researchgate.net

This compound can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS). When paired with another alkene-containing residue (e.g., another molecule of itself, or a shorter residue like allylglycine) at an appropriate distance (commonly at the i and i+4 or i+7 positions), the RCM reaction "staples" the peptide, forming a new carbon-carbon double bond that acts as a brace. This hydrocarbon staple is metabolically robust and effectively locks the peptide into a specific secondary structure. researchgate.net

Table 2: Common Amino Acid Pairings for RCM in Peptides

| Residue 1 Position | Residue 2 Position | Resulting Macrocycle Size (approx.) | Common Target Structure | Reference |

| i | i+4 | 21-membered | α-Helix | |

| i | i+7 | 28-membered | α-Helix | researchgate.net |

| i | i+3 | 18-membered | Helical/Turn |

The inherent flexibility of linear peptides often leads to poor binding affinity for their biological targets and susceptibility to proteolytic degradation. By creating macrocyclic structures through RCM as described above, this compound is instrumental in the development of conformationally restricted peptide mimetics.

The hydrocarbon staple formed via RCM pre-organizes the peptide into a bioactive conformation, most commonly an α-helix, which is a frequent motif in protein-protein interactions. This structural stabilization can lead to a significant increase in binding affinity and improved resistance to enzymatic degradation. researchgate.net Structural studies using techniques like circular dichroism and NMR have confirmed that macrocyclization using olefinic amino acids effectively rigidifies the peptide backbone into a helical conformation. researchgate.net This strategy has become a cornerstone in modern medicinal chemistry for developing peptide-based therapeutics.

Building Block in Natural Product Total Synthesis

Natural products remain a vital source of inspiration for new medicines. Many of these complex molecules contain intricate heterocyclic systems and stereochemically rich fragments derived from amino acids. The piperidine ring, in particular, is a common motif in a vast family of alkaloids with diverse biological activities. nih.govwhiterose.ac.uk

This compound is a highly promising, yet underexplored, building block for the enantioselective synthesis of such natural products. Its stereocenter is derived from the chiral pool, and its structure is perfectly primed for conversion into a 2,5-disubstituted piperidine derivative through intramolecular cyclization strategies. numberanalytics.com For example, a reductive cyclization of the corresponding 6-oxoamino acid derivative (obtainable from the terminal alkene) can furnish a 2,6-disubstituted piperidine. numberanalytics.com While specific total syntheses explicitly employing this compound are not yet widely documented in the literature, its potential is clear. Its ability to serve as a precursor to chiral piperidines and other complex aliphatic chains makes it a valuable synthetic intermediate for accessing a range of amino acid-derived natural products.

Convergent Synthesis of Bioactive Natural Product Analogues3.3.2. Stereodivergent Approaches in Natural Product Elucidation

This structure implies the existence of research where this compound is a key component. In a convergent synthesis, this compound would likely be prepared as a key fragment and then coupled with another complex fragment to form the final product analogue. In stereodivergent synthesis, the chirality of the molecule would be used to create multiple stereoisomers of a natural product, aiding in the determination of its absolute configuration.

However, the absence of this compound in literature detailing such synthetic strategies suggests that its application, while theoretically plausible, has not been reported or is not common practice. While many studies describe the synthesis of substituted piperidines and other alkaloids from similar chiral amino acid precursors, none specifically name this compound as the starting material.

Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as per the user's request, is not possible at this time. The information required to populate the specified sections and subsections is not available in the public domain.

Exploration of 2r Boc 2 Amino 6 Heptenoic Acid in Peptide and Chemical Biology Research

Advanced Peptide Synthesis Methodologies Utilizing (2R)-Boc-2-amino-6-heptenoic acid

The incorporation of this compound into peptide chains is achieved through established synthesis protocols, where its distinct chemical features are leveraged to introduce unique functionalities. The Boc protecting group is a cornerstone of one of the two primary strategies in peptide synthesis, alongside the Fmoc (9-fluorenylmethoxycarbonyl) strategy.

The synthesis of peptides can be broadly categorized into solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This compound is amenable to both methodologies.

In Solid-Phase Peptide Synthesis (SPPS) , the peptide is assembled sequentially while the C-terminal amino acid is anchored to an insoluble polymer resin. The Boc protection scheme involves the use of an acid-labile Boc group for temporary protection of the N-terminal α-amine. peptide.com The cycle begins with the deprotection of the Boc group, typically using trifluoroacetic acid (TFA). peptide.com This is followed by a neutralization step using a base like diisopropylethylamine (DIEA). peptide.com The next Boc-protected amino acid, such as this compound, is then activated and coupled to the newly freed N-terminus. This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is complete. peptide.com

Solution-phase peptide synthesis involves carrying out the same sequence of reactions in a homogenous solution. While less common for long peptides due to purification challenges, it remains a valuable technique for the synthesis of short peptides or for large-scale production. The coupling principles remain the same, relying on the activation of the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond with the free amine of the peptide chain. bachem.com

A variety of coupling reagents can be employed in both methods to facilitate the amide bond formation. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amino group. bachem.com

| Coupling Reagent Class | Examples | General Application Notes |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Widely used, often in conjunction with additives like HOBt to minimize racemization. bachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency with minimal side reactions; non-toxic alternatives to older reagents. bachem.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Very rapid and efficient coupling reagents, popular in automated SPPS. Often used for in-situ neutralization protocols. peptide.com |

A key advantage of using this compound is the introduction of an orthogonal chemical handle into the peptide sequence. In peptide synthesis, an orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others. peptide.com The terminal alkene in the side chain of this compound is chemically inert to the conditions used for both Boc-group removal (acidic) and peptide bond formation. peptide.com This stability makes the alkene an orthogonal functionality that can be modified selectively after the peptide chain has been fully assembled. This allows for the introduction of novel chemical properties at a specific residue without affecting other amino acids in the peptide. nih.gov

Design of Enzyme Substrates and Inhibitors with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids is a powerful strategy for designing highly specific enzyme substrates and inhibitors. peptide.co.jp The unique side chain of this compound can be exploited to probe enzyme active sites or to create potent and selective inhibitors.

An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. peptide.co.jp The design of synthetic inhibitors often involves creating molecules that mimic the natural substrate of the enzyme. peptide.co.jp The alkene-containing side chain can serve several purposes in this context. It can be used to introduce a specific shape or hydrophobicity that enhances binding to the enzyme's active site.

Furthermore, the alkene functionality can be designed to act as a "warhead" for covalent inhibitors. These inhibitors form an irreversible covalent bond with a reactive residue in the enzyme's active site, leading to permanent inactivation. While the terminal alkene itself is not highly reactive, it can be positioned to interact with specific residues or be part of a larger pharmacophore that contributes to binding affinity and selectivity.

For example, analogues of the arginase inhibitor 2-amino-6-boronohexanoic acid (ABH) have been developed by modifying the amino acid structure to improve potency. nih.govnih.gov This demonstrates that modifications to a six-carbon amino acid scaffold can be used to fine-tune interactions within an enzyme active site. The terminal alkene of the heptenoic acid derivative provides a point for further chemical elaboration to optimize these interactions or to introduce reactive groups for covalent inhibition. This strategic placement of a unique functional group opens avenues for developing novel therapeutics that target specific enzymes with high precision.

Structure-Activity Relationship Studies in Protease Research

Structure-activity relationship (SAR) studies are fundamental to the design of potent and selective protease inhibitors. By systematically modifying the structure of a lead compound and evaluating its biological activity, researchers can identify the key chemical features required for effective enzyme inhibition. The incorporation of non-natural amino acids, such as this compound, into peptide-based inhibitor scaffolds is a powerful strategy in SAR studies.

The unique structural elements of this compound offer several advantages in the context of protease inhibitor design. The length and flexibility of its heptenoic acid side chain can be used to probe the size and topology of a protease's active site pockets. More significantly, the terminal alkene group serves as a versatile chemical handle. This functional group can be derivatized through a variety of chemical reactions, such as olefin metathesis, thiol-ene coupling, or hydroamination, to introduce a diverse array of chemical functionalities.

For instance, a library of protease inhibitors could be synthesized where the terminal alkene of (2R)-2-amino-6-heptenoic acid is modified with different chemical groups. The inhibitory activity of each compound in the library against a target protease would then be determined. The resulting data would provide valuable insights into which chemical properties at that specific position on the inhibitor enhance or diminish its potency. This information is critical for the rational design of next-generation protease inhibitors with improved therapeutic potential.

Below is a hypothetical representation of how different modifications to the terminal alkene could be used in an SAR study.

| Modification of Terminal Alkene | Potential Interaction with Protease Active Site | Information Gained from SAR Study |

| Epoxidation | Introduction of a polar, reactive group | Probing for hydrogen bond donors/acceptors |

| Hydroboration-oxidation | Addition of a hydroxyl group | Investigating the role of polarity and hydrogen bonding |

| Olefin Metathesis with various partners | Introduction of bulky or aromatic groups | Mapping the steric tolerance of the active site |

| Thiol-ene reaction with thiols | Covalent modification of cysteine proteases | Designing irreversible inhibitors |

Molecular Probes for Biochemical Pathway Elucidation

Molecular probes are essential tools for studying complex biological processes, such as biochemical pathways. These probes are molecules that can be used to track, identify, or quantify specific biomolecules or cellular events. This compound is a valuable precursor for the synthesis of molecular probes due to its terminal alkene, which can function as a bioorthogonal handle.

Bioorthogonal chemistry refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. The terminal alkene in (2R)-2-amino-6-heptenoic acid can participate in such reactions, most notably the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-containing molecule. This reaction is highly specific and proceeds rapidly under physiological conditions.

To create a molecular probe, (2R)-2-amino-6-heptenoic acid can be incorporated into a peptide or small molecule that is a substrate for a specific enzyme in a biochemical pathway. The terminal alkene is then available for reaction with a tetrazine-linked reporter molecule, such as a fluorophore or a biotin tag. This allows for the visualization or isolation of the enzyme-substrate complex or the products of the enzymatic reaction.

For example, a peptide substrate for a particular protease could be synthesized containing (2R)-2-amino-6-heptenoic acid. After this peptide is introduced into a cell or cell lysate, a tetrazine-fluorophore conjugate can be added. The fluorophore will become covalently attached to the peptide via the iEDDA reaction, allowing for the tracking of the peptide as it is processed by the protease. This approach can provide valuable information about the localization, activity, and regulation of the protease within its native cellular environment.

The table below outlines the components of a molecular probe system based on this compound.

| Component | Function | Example |

| Targeting Moiety | Binds to a specific biomolecule or participates in a specific pathway | A peptide sequence recognized by a target protease |

| Bioorthogonal Handle | A chemically unique functional group for specific ligation | The terminal alkene of (2R)-2-amino-6-heptenoic acid |

| Reporter Tag | Allows for detection or isolation | A tetrazine-conjugated fluorophore (e.g., Cy5) or affinity tag (e.g., biotin) |

Emerging Research Frontiers and Future Perspectives

Chemoinformatics and Computational Design of (2R)-Boc-2-amino-6-heptenoic acid Derivatives

Chemoinformatics and computational modeling are becoming indispensable tools in modern chemistry for accelerating the discovery and optimization of molecules with desired properties. tandfonline.comyoutube.com These in silico methods are particularly valuable in the context of non-canonical amino acids (ncAAs) like this compound, offering a pathway to rationally design derivatives for various applications, including peptide-based therapeutics and functional materials. nih.govnih.gov

Computational approaches can be employed to predict the physicochemical properties and biological activities of novel derivatives of this compound. By modifying the core structure in silico, researchers can explore a vast chemical space to identify candidates with improved characteristics, such as enhanced binding affinity to a biological target or specific self-assembly propensities. nih.govoup.com For instance, molecular docking simulations can be used to predict how peptides incorporating this amino acid might interact with protein binding sites, a crucial step in the design of new peptide inhibitors. oup.com

Furthermore, computational tools can aid in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and bioavailability. nih.gov The terminal alkene of this compound provides a reactive handle that can be computationally modeled for various conjugation or cyclization strategies to create constrained peptide structures with enhanced therapeutic potential. The use of computational methods to design such complex architectures from unnatural amino acids is a rapidly growing field. nih.gov

The development of specialized databases and software tools is crucial for advancing the computational design of amino acid-based molecules. nih.govoup.com These platforms allow for the systematic analysis of structure-activity relationships and the identification of key structural motifs responsible for desired functions. As these computational tools become more sophisticated, their application to derivatives of this compound is expected to unlock new avenues for the creation of novel molecules with tailored properties. youtube.com

Table 1: Chemoinformatics Tools in Amino Acid Derivative Design

| Tool/Method | Application in Designing this compound Derivatives | Potential Outcome |

| Molecular Docking | Predicting binding modes of peptides containing the amino acid to target proteins. oup.com | Design of potent and selective peptide-based inhibitors. |

| Molecular Dynamics | Simulating the conformational behavior of derivatives in different environments. nih.gov | Understanding structural stability and flexibility. |

| Quantitative Structure-Activity Relationship (QSAR) | Establishing correlations between structural features and biological activity. | Guiding the synthesis of more active compounds. |

| Virtual Screening | Screening large virtual libraries of derivatives against a biological target. youtube.com | Identification of novel hit compounds for drug discovery. |

Green Chemistry Approaches in the Synthesis of Specialty Amino Acids

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals, including specialty amino acids. The synthesis of compounds like this compound can benefit significantly from these approaches, leading to more sustainable and environmentally friendly manufacturing processes.

One of the most promising green chemistry strategies for amino acid synthesis is the use of biocatalysis. nih.gov Enzymes, operating under mild conditions in aqueous environments, offer high chemo-, regio-, and stereoselectivity, which is particularly important for the synthesis of enantiomerically pure amino acids. nih.govrsc.org For the synthesis of this compound, enzymatic methods could be envisioned for the key stereoselective amination step, potentially replacing traditional chemical methods that may require harsh reagents and protecting group manipulations.

The development of one-pot chemoenzymatic reactions represents another significant advancement in green synthesis. nih.gov This approach combines the selectivity of enzymes with the versatility of chemical catalysis in a single reaction vessel, reducing the number of steps, solvent use, and waste generation. For example, a process could be designed where an enzymatic transamination is followed by a chemical modification of the side chain of this compound in a one-pot fashion.

Moreover, the use of alternative, greener solvents and renewable starting materials are key aspects of green chemistry. Research into the use of water or bio-based solvents for the synthesis of Boc-protected amino acids is an active area. google.comnih.gov While specific green synthesis routes for this compound are not yet widely reported, the general advancements in green amino acid synthesis provide a clear roadmap for future research in this area.

Interdisciplinary Applications in Materials Science and Nanotechnology

The unique chemical structure of this compound makes it a valuable building block for the creation of advanced materials with applications in materials science and nanotechnology. The combination of a chiral amino acid scaffold, a versatile protecting group, and a reactive terminal alkene opens up possibilities for designing polymers, hydrogels, and nanoparticles with tailored properties.

The Boc-protected amino acid can be incorporated into polymer chains to create functional and biodegradable materials. nih.govicm.edu.pl The chirality of the amino acid can influence the secondary structure of the resulting polymer, leading to materials with specific optical or mechanical properties. The terminal alkene provides a site for post-polymerization modification, allowing for the attachment of other functional molecules or for cross-linking to form hydrogels.

In the realm of nanotechnology, peptides containing this compound can be designed to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles. rsc.orgnih.govnih.gov The Boc group, due to its hydrophobicity, can play a crucial role in driving the self-assembly process. These self-assembled nanomaterials have potential applications in drug delivery, tissue engineering, and as scaffolds for catalysis. For instance, researchers have created nanoparticles from crosslinked Fmoc-protected amino acids for anticancer drug delivery. eurekalert.org A similar strategy could be employed with Boc-protected amino acids like the one .

The terminal alkene also offers a handle for surface modification of nanomaterials. For example, this compound could be used to functionalize the surface of gold nanoparticles or carbon nanotubes, imparting chirality and biocompatibility to these materials. This could lead to the development of novel sensors, imaging agents, and therapeutic delivery systems.

Table 2: Potential Applications in Materials Science and Nanotechnology

| Application Area | Role of this compound | Potential Outcome |

| Polymer Chemistry | Monomer for the synthesis of functional polymers. nih.govicm.edu.pl | Biodegradable materials with tunable properties. |

| Hydrogel Formation | Cross-linking agent through the terminal alkene. | Biocompatible hydrogels for tissue engineering and drug delivery. |

| Self-Assembling Peptides | Building block for designing amphiphilic peptides. rsc.orgnih.govnih.gov | Controlled formation of nanostructures for various bionanotechnological applications. |

| Nanoparticle Functionalization | Surface modification of inorganic nanoparticles. | Hybrid materials with enhanced biocompatibility and functionality. |

Unexplored Reactivity and Transformations of the Heptenoic Acid Scaffold

The heptenoic acid scaffold of this compound, with its terminal alkene and protected α-amino acid functionality, presents a rich platform for exploring novel chemical reactions and transformations. While the individual reactivities of alkenes and amino acids are well-established, their combination in this molecule opens up avenues for unique and potentially powerful synthetic strategies.

One area of significant potential is the application of modern catalytic cross-coupling reactions to the terminal alkene. Olefin metathesis, for example, could be used to introduce a wide range of substituents at the end of the heptenyl chain, leading to a diverse library of derivatives. uni.lursc.orgbeilstein-journals.org Cross-metathesis with various alkenes could provide access to compounds with extended chains, aromatic groups, or other functional handles.

Radical-mediated reactions also offer exciting possibilities for the functionalization of the terminal alkene. nsf.govrsc.orgresearchgate.net The addition of radicals across the double bond can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to complex molecular architectures. For instance, radical carboamination reactions could be explored to introduce both a carbon and a nitrogen-containing group across the alkene in a single step. rsc.orgresearchgate.net

The proximity of the chiral center to the reactive alkene could also be exploited in stereoselective transformations. For example, intramolecular reactions, such as cyclizations, could be designed to create cyclic amino acid derivatives with defined stereochemistry. youtube.comnih.gov The Boc-protected amine and the carboxylic acid could also participate in intramolecular reactions with the alkene under specific conditions, leading to the formation of novel heterocyclic systems.

Furthermore, the combination of the alkene and the amino acid functionality could enable unique multi-component reactions, where three or more reactants are combined in a single step to generate complex products. The development of such reactions would be highly valuable for the efficient synthesis of novel compounds for various applications.

Table 3: Potential Chemical Transformations

| Reaction Type | Reagents/Catalysts | Potential Products |

| Olefin Cross-Metathesis | Grubbs' or Schrock's catalysts, various alkenes uni.lursc.orgbeilstein-journals.org | Derivatives with modified side chains. |

| Radical Addition | Radical initiators, various radical precursors nsf.govrsc.orgresearchgate.netprinceton.edu | Difunctionalized amino acid derivatives. |

| Intramolecular Cyclization | Acid or metal catalysts youtube.comnih.gov | Cyclic amino acid derivatives. |

| Asymmetric Catalysis | Chiral catalysts | Enantiomerically enriched products from reactions at the alkene. |

Q & A

What are the optimal synthetic routes for (2R)-Boc-2-amino-6-heptenoic acid in peptide synthesis?

Basic Research Focus

The synthesis of this compound typically involves stereoselective protection of the amino group using tert-butoxycarbonyl (Boc) chemistry. Key steps include:

- Enantiomeric control : Use of chiral auxiliaries or catalytic asymmetric synthesis to ensure the (2R)-configuration.

- Deprotection challenges : Acidic conditions (e.g., TFA) for Boc removal must avoid side reactions like elimination at the 6-heptenoic acid moiety.

- Coupling efficiency : Activating agents like HATU or DCC are recommended for peptide bond formation, with monitoring via LC-MS to track coupling yields .

How is the stereochemical integrity of this compound verified during synthesis?

Basic Research Focus

Stereochemical validation requires a combination of:

- Chiral HPLC : To resolve enantiomers and confirm >99% enantiomeric excess (ee).

- NMR spectroscopy : and NMR to analyze coupling constants (e.g., vicinal protons) and confirm the (2R)-configuration.

- X-ray crystallography : For unambiguous structural determination in crystalline derivatives (e.g., peptide conjugates) .

How do solvent polarity and temperature affect the stability of the Boc protecting group in acidic conditions?

Advanced Research Focus

The Boc group’s stability under acidic cleavage is influenced by:

- Solvent effects : Polar aprotic solvents (e.g., DCM) slow hydrolysis compared to protic solvents.

- Temperature : Elevated temperatures (>25°C) accelerate undesired side reactions, such as β-elimination in the heptenoic acid chain.

- Mitigation strategies : Use of scavengers (e.g., triisopropylsilane) during TFA treatment reduces carbocation formation. Systematic stability assays under varying conditions are critical for optimizing deprotection protocols .

What strategies resolve contradictions in bioactivity data between in vitro enzyme assays and cellular models using derivatives of this compound?

Advanced Research Focus

Discrepancies often arise from differences in membrane permeability or metabolic degradation. Methodological solutions include:

- Prodrug design : Masking the carboxylic acid group to enhance cellular uptake.

- Metabolic stability assays : LC-MS/MS monitoring of intracellular compound stability over time.

- Orthogonal validation : Combining enzyme kinetics (e.g., IC values) with cellular thermal shift assays (CETSA) to confirm target engagement .

How does the 6-heptenoic acid moiety influence conformational flexibility in enzyme binding studies?

Advanced Research Focus

The unsaturated C6-C7 bond introduces rigidity, altering binding kinetics:

- Molecular dynamics (MD) simulations : To model rotamer preferences and docking poses with target enzymes.

- Structure-activity relationships (SAR) : Comparing analogs with saturated vs. unsaturated chains to assess flexibility-impacted binding.

- Biophysical validation : Surface plasmon resonance (SPR) or ITC to quantify binding entropy/enthalpy trade-offs .

What are common side reactions during solid-phase peptide synthesis (SPPS) with this compound, and how are they mitigated?

Advanced Research Focus

Key side reactions include:

- Elimination at the heptenoic acid : Minimized by using mild acidic deprotection (e.g., 20% TFA in DCM).

- Racemization during coupling : Avoided by low-temperature activation (<0°C) and using non-basic additives.

- Resin compatibility : Swelling tests in SPPS solvents (e.g., DMF) to prevent incomplete coupling. Real-time monitoring via FT-IR or MALDI-TOF ensures reaction fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.